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molecular formula C8H17NO2 B099127 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol CAS No. 17026-88-9

2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol

Cat. No. B099127
M. Wt: 159.23 g/mol
InChI Key: IBWDRPSBZYIJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376844

Procedure details

A mixture of 315 g (3 mols) of diethanolamine, 432 g (6 mols) of methylethylketone, and 100 ml of cyclohexane is stirred and heated to reflux using a Dean-Stark trap to separate the water formed. The mixture is stirred and refluxed for a total of 311/2 hours during which 54 ml of aqueous layer, 85% water and 15% methyl ethyl ketone by NMR, is collected (85% of the theoretical amount of water of reaction). The mixture is then concentrated and the residue distilled to give 373 g (78% yield) of product (MEHEOX), b.p. 85°-88° C./2.5-3.0 mm Hg.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
432 g
Type
solvent
Reaction Step One
[Compound]
Name
311
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous layer
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH2:8]1[CH2:13]CC[CH2:10][CH2:9]1.O>C(C(C)=O)C>[CH2:8]([C:9]1([CH3:10])[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][O:4]1)[CH3:13]

Inputs

Step One
Name
Quantity
315 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
432 g
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
311
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aqueous layer
Quantity
54 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to separate the water
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The mixture is stirred
CUSTOM
Type
CUSTOM
Details
is collected (
CUSTOM
Type
CUSTOM
Details
85% of the theoretical amount of water of reaction)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OCCN1CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 373 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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